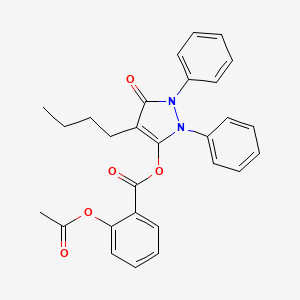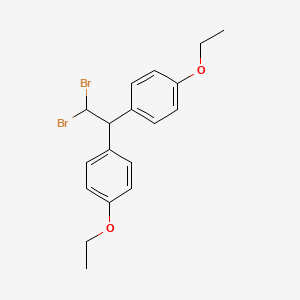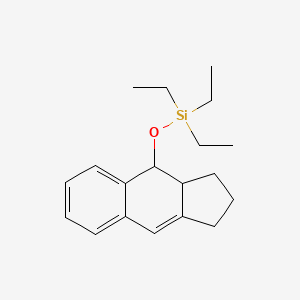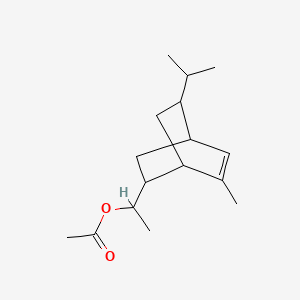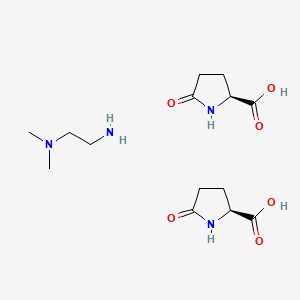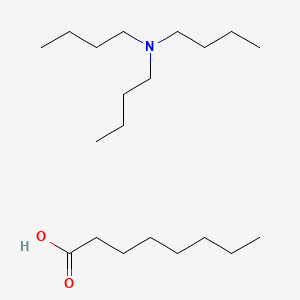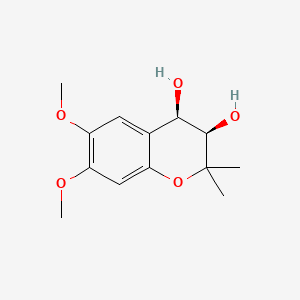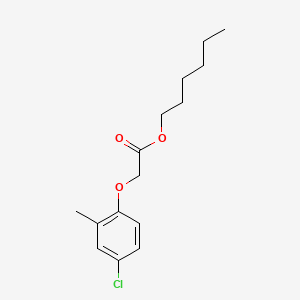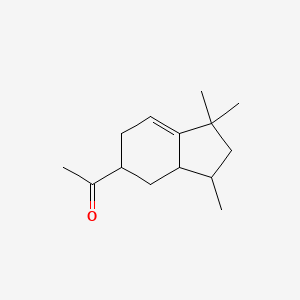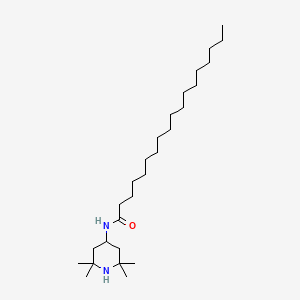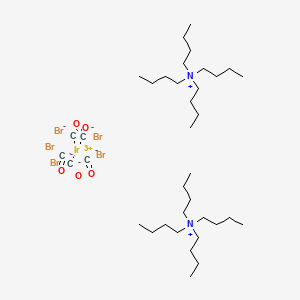
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s unique structure allows it to interact with different molecules, making it valuable in fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride typically involves the reaction of allyldimethylamine with 3-((1-oxooleyl)amino)propyl chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained through filtration, drying, and packaging.
Analyse Chemischer Reaktionen
Types of Reactions
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as hydroxide ions, amines; reactions are conducted in polar solvents like water or methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture studies to enhance cell membrane permeability and facilitate the delivery of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.
Wirkmechanismus
The mechanism of action of Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride involves its interaction with cell membranes and other molecular targets. The compound’s quaternary ammonium group allows it to bind to negatively charged surfaces, disrupting membrane integrity and enhancing permeability. This property is particularly useful in drug delivery and antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in detergents and fabric softeners.
Uniqueness
Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride stands out due to its unique molecular structure, which combines the properties of allyl, dimethyl, and 1-oxooleyl groups. This combination provides enhanced surfactant properties and allows for versatile applications in various fields.
Eigenschaften
CAS-Nummer |
93917-90-9 |
|---|---|
Molekularformel |
C26H51ClN2O |
Molekulargewicht |
443.1 g/mol |
IUPAC-Name |
dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C26H50N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26(29)27-23-21-25-28(3,4)24-6-2;/h6,13-14H,2,5,7-12,15-25H2,1,3-4H3;1H/b14-13-; |
InChI-Schlüssel |
SWTDRLHUCDRWQO-HPWRNOGASA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
